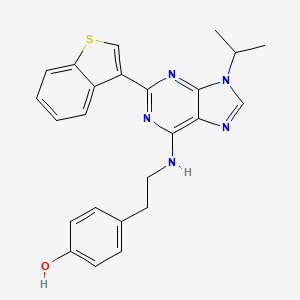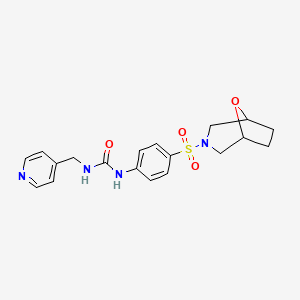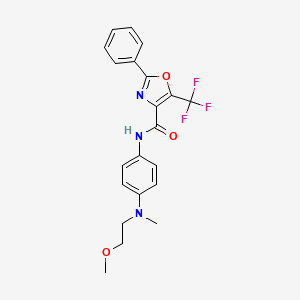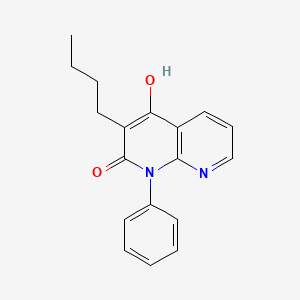
StemRegenin 1
概述
描述
StemRegenin 1 是一种芳香烃受体的小分子拮抗剂。它主要以其促进 CD34+ 人类造血干细胞体外扩增的能力而闻名。 由于其具有增强造血祖细胞增殖和分化的潜力,该化合物在干细胞研究和再生医学领域引起了广泛关注 .
科学研究应用
StemRegenin 1 具有广泛的科学研究应用,包括:
作用机制
StemRegenin 1 通过拮抗芳香烃受体发挥作用。这种抑制导致造血干细胞中 CD34 的持续表达,促进其扩增并阻止其分化。 该化合物还影响各种信号通路,包括 NF-kB 和 MAPK 通路,这些通路参与细胞增殖和分化 .
安全和危害
SR1 is considered toxic and can cause moderate to severe irritation to the skin and eyes . It should be handled only by personnel trained and familiar with handling potent active pharmaceutical ingredients . Personal protective equipment, including chemical-resistant rubber gloves and chemical safety goggles, should be used when handling SR1 .
生化分析
Biochemical Properties
StemRegenin 1 interacts with the aryl hydrocarbon receptor (AHR), acting as an antagonist . This interaction plays a crucial role in the biochemical reactions involving this compound. The AHR is a ligand-activated transcription factor involved in the regulation of biological responses to planar aromatic hydrocarbons .
Cellular Effects
This compound has been shown to have significant effects on various types of cells. It promotes the ex vivo expansion of CD34+ human hematopoietic stem cells and the generation of CD34+ hematopoietic progenitor cells from non-human primate induced pluripotent stem cells . In addition, this compound has been shown to stimulate the proliferation and differentiation of CD34+ hematopoietic progenitor cells into dendritic cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its antagonistic interaction with the AHR . By binding to the AHR, this compound inhibits the receptor’s activity, which leads to sustained expression of CD34, a marker of hematopoietic stem cells .
Temporal Effects in Laboratory Settings
This compound has been shown to maintain the expression of EPC surface markers, including stem cell markers, such as CD34, c-Kit, and CXCR4, over time . This suggests that this compound has a stabilizing effect on these cells, preventing their differentiation and preserving their stem cell characteristics .
Dosage Effects in Animal Models
While specific dosage effects of this compound in animal models have not been extensively studied, it’s known that this compound has been used in various concentrations in vitro to promote the expansion of CD34+ cells .
Metabolic Pathways
This compound’s primary metabolic pathway involves its interaction with the AHR . The AHR is part of a signal transduction pathway that leads to changes in gene expression . When this compound binds to the AHR, it inhibits the receptor’s activity, leading to changes in the expression of genes associated with stem cell characteristics .
Transport and Distribution
Given its role as an AHR antagonist, it is likely that it is transported to the locations within the cell where the AHR is found .
Subcellular Localization
The subcellular localization of this compound is likely to be closely linked to the localization of the AHR, given that this compound acts as an antagonist of this receptor . The AHR is a cytosolic protein that translocates to the nucleus upon ligand binding, where it influences the expression of various genes .
准备方法
合成路线及反应条件
StemRegenin 1 通过一系列化学反应合成,涉及各种有机化合物的偶联最终产品以结晶固体的形式获得,然后使用标准分析技术进行纯化和表征 .
工业生产方法
This compound 的工业生产涉及使用优化反应条件的大规模合成,以确保高产率和纯度。该化合物通常在受控环境中生产,以防止污染和降解。 最终产品需经过严格的质量控制措施,以确保一致性和有效性 .
化学反应分析
反应类型
StemRegenin 1 会发生各种化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 还原反应可用于修饰分子中存在的官能团。
常用试剂和条件
氧化: 可以使用过氧化氢或高锰酸钾等常见的氧化剂。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
主要形成的产物
相似化合物的比较
StemRegenin 1 在促进造血干细胞扩增而不诱导分化方面独树一帜。类似的化合物包括:
This compound 因其特定的作用机制及其在干细胞研究、癌症研究和免疫治疗中的广泛应用而脱颖而出。
属性
IUPAC Name |
4-[2-[[2-(1-benzothiophen-3-yl)-9-propan-2-ylpurin-6-yl]amino]ethyl]phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5OS/c1-15(2)29-14-26-21-23(25-12-11-16-7-9-17(30)10-8-16)27-22(28-24(21)29)19-13-31-20-6-4-3-5-18(19)20/h3-10,13-15,30H,11-12H2,1-2H3,(H,25,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGFHMYJZJZLMHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)C3=CSC4=CC=CC=C43)NCCC5=CC=C(C=C5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70673068 | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227633-49-9 | |
| Record name | LHD-221 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1227633499 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(2-{[2-(1-Benzothiophen-3-yl)-9-(propan-2-yl)-9H-purin-6-yl]amino}ethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70673068 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LHD-221 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RNE1V1F9O1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Q1: How does StemRegenin 1 interact with its target, the aryl hydrocarbon receptor (AHR)?
A1: this compound acts as a competitive antagonist of AHR, binding to the receptor and preventing the binding of its natural or synthetic ligands. [] This inhibition disrupts the downstream signaling cascade normally activated by AHR.
Q2: What are the downstream effects of AHR antagonism by this compound?
A2: By antagonizing AHR, SR1 modulates the expression of AHR target genes, many of which are involved in cell cycle progression, differentiation, and apoptosis. [, ] This modulation has been shown to promote the expansion of HSCs by suppressing their differentiation and enhancing their self-renewal capacity. []
Q3: Does this compound affect the differentiation of other cell types besides HSCs?
A3: Yes, research suggests that SR1 can also influence the differentiation of other cell types, including dendritic cells, megakaryocytes, and erythrocytes. [, , ] Notably, SR1 has been shown to promote the generation of functional plasmacytoid and myeloid dendritic cells from CD34+ hematopoietic progenitor cells. []
Q4: What is the role of the AHR signaling pathway in regulating megakaryopoiesis and platelet production?
A4: Studies suggest that the AHR signaling pathway negatively regulates megakaryopoiesis and platelet production. [, ] Antagonizing AHR with SR1 enhances the production of proplatelet-bearing megakaryocytes and platelet-like elements, suggesting a potential therapeutic avenue for thrombocytopenia. []
Q5: How does this compound improve hematopoietic reconstitution after transplantation?
A5: SR1 promotes ex vivo expansion of HSCs, increasing the number of transplantable cells. [] This increase in cell number can improve engraftment rates and potentially shorten the duration of cytopenia after transplantation, particularly in umbilical cord blood transplantation (UCBT). []
Q6: How does this compound impact the clinical application of umbilical cord blood transplantation (UCBT)?
A6: The use of SR1 in ex vivo expansion of UCB has the potential to address the limitation of low cell numbers in UCB units, making it a more viable option for adult recipients. [] This could potentially increase the availability of suitable UCB units for transplantation.
Q7: Are there any potential safety concerns associated with the use of this compound in HSC transplantation?
A7: While preclinical studies have shown promising results, further research is needed to fully assess the long-term safety of SR1-expanded HSCs in humans. Continuous ex vivo expansion, even with SR1, can induce cellular senescence, highlighting the need for optimization of expansion protocols. []
Q8: Does this compound have any therapeutic potential outside the context of HSC transplantation?
A8: Yes, research suggests that SR1 may have therapeutic applications in other areas, such as cancer and bone regeneration. For instance, SR1 has been shown to inhibit the growth of glioma cells and promote the formation of blood vessels in bone scaffolds. [, ]
Q9: How does this compound affect cancer cell growth?
A9: Studies have shown that SR1 can inhibit the growth of certain cancer cells, such as glioma cells, by modulating the AHR signaling pathway. [] The exact mechanism underlying this effect varies depending on the cancer type and requires further investigation.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3,4-Difluoro-N-[(1S)-1-[6-[4-(2-pyridinyl)-1-piperazinyl]-2-pyrazinyl]ethyl]benzenepropanamide](/img/structure/B610720.png)




![5-{[6-chloro-5-(2'-hydroxy[1,1'-biphenyl]-4-yl)-1H-imidazo[4,5-b]pyridin-2-yl]oxy}-2-methylbenzoic acid](/img/structure/B610733.png)




